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3-chloro-4-({1-[(pyridin-2-yl)methyl]piperidin-4-yl}methoxy)pyridine

Lipophilicity Drug-likeness ADME profiling

Inconsistent SAR interpretation plagues Wnt inhibitor programs when generic pyridyl-piperidine analogs are substituted without confirmatory evidence. This compound resolves that risk through rigorous quantitative differentiation: its pyridin-2-ylmethyl N-substituent provides a 0.81 log unit lower clogP (3.09 vs. 3.9 for the trifluoromethylpyridinyl analog) and two hydrogen-bond donor groups absent in zero-HBD comparators, enabling precise lipophilicity-hydrogen bonding trade-off studies. • Defined clogP 3.09, TPSA 44.37 Ų, HBD=2, HBA=4, RB=1 - fully Lipinski-compliant calibration standard for computational ADME models and chromatographic logD₇.₄ measurement. • Single rotatable bond architecture simplifies conformational analysis during docking into Wnt signaling complex components. • 3-Chloro substituent provides a chemically tractable handle for SNAr and palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) diversification while preserving drug-like property space. • Stocked in 10 mg, 50 mg, 100 mg and bulk custom quantities with immediate global shipping - eliminates custom synthesis lead times for focused library construction.

Molecular Formula C17H20ClN3O
Molecular Weight 317.8 g/mol
CAS No. 2548998-63-4
Cat. No. B6444081
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-chloro-4-({1-[(pyridin-2-yl)methyl]piperidin-4-yl}methoxy)pyridine
CAS2548998-63-4
Molecular FormulaC17H20ClN3O
Molecular Weight317.8 g/mol
Structural Identifiers
SMILESC1CN(CCC1COC2=C(C=NC=C2)Cl)CC3=CC=CC=N3
InChIInChI=1S/C17H20ClN3O/c18-16-11-19-8-4-17(16)22-13-14-5-9-21(10-6-14)12-15-3-1-2-7-20-15/h1-4,7-8,11,14H,5-6,9-10,12-13H2
InChIKeySQGQQQZBKYMJIN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Chloro-4-({1-[(pyridin-2-yl)methyl]piperidin-4-yl}methoxy)pyridine (CAS 2548998-63-4): Chemical Class and Physicochemical Baseline for Scientific Procurement


3-Chloro-4-({1-[(pyridin-2-yl)methyl]piperidin-4-yl}methoxy)pyridine (CAS 2548998-63-4, molecular formula C17H20ClN3O, MW 317.8 g/mol) is a synthetic heterocyclic small molecule belonging to the pyridyl-piperidine ether class [1]. Its architecture features a 3-chloro-4-methoxypyridine core connected via a methyleneoxy linker to a piperidine ring, which is N-substituted with a pyridin-2-ylmethyl moiety. This dual-pyridine structural motif—incorporating both a 3-chloropyridin-4-yloxy fragment and a pyridin-2-ylmethyl-piperidine fragment—places the compound within a chemotype explored for Wnt pathway inhibition, nitric oxide synthase (NOS) modulation, and kinase-targeted programs [2][3]. Computed physicochemical descriptors (clogP = 3.09, TPSA = 44.37 Ų, HBA = 4, HBD = 2, rotatable bonds = 1) indicate compliance with Lipinski's Rule of Five, suggesting favorable drug-like properties for screening applications [1]. The compound is currently available as a research-grade building block from specialist suppliers, with no reported clinical development status.

Why 3-Chloro-4-({1-[(pyridin-2-yl)methyl]piperidin-4-yl}methoxy)pyridine Cannot Be Interchanged with Generic Pyridyl-Piperidine Analogs


Within the pyridyl-piperidine ether chemotype, subtle variations in N-substituent identity, linker geometry, and halogen positioning drive substantial divergence in target engagement, physicochemical profile, and synthetic tractability [1]. The target compound's pyridin-2-ylmethyl N-substituent introduces a second basic nitrogen center distinct from analogs bearing trifluoromethylpyridinyl (CID 155800323, XLogP3 = 3.9, HBA = 7, HBD = 0) [2] or pyridine-3-carbonyl (CAS 2549018-99-5) groups, altering both lipophilicity and hydrogen-bonding capacity. Furthermore, the 3-chloro-4-oxy substitution pattern on the pyridine ring—as opposed to 2-chloro or unsubstituted variants—modulates electrophilic reactivity at the chloro position for downstream derivatization and influences π-stacking interactions with biological targets [1][3]. Even the des-N-substituted free piperidine analog (3-chloro-4-[(piperidin-4-yl)methoxy]pyridine, CAS 2379945-70-5) loses the pyridin-2-ylmethyl recognition element entirely, precluding its use as a direct surrogate. These distinctions mean that generic substitution within this series without confirmatory comparative data risks confounding SAR interpretation, altering assay outcomes, and compromising synthetic route reproducibility.

3-Chloro-4-({1-[(pyridin-2-yl)methyl]piperidin-4-yl}methoxy)pyridine: Quantitative Comparator Evidence for Differentiated Procurement Decisions


Lipophilicity Differentiation: Reduced clogP vs. Trifluoromethylpyridinyl Analog Confers Altered LogD-Dependent Assay Behavior

The target compound exhibits a computed partition coefficient (clogP) of 3.09, which is 0.81 log units lower than the closely related 4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-2-(trifluoromethyl)pyridine analog (CID 155800323, XLogP3-AA = 3.9) [1][2]. This difference arises from replacement of the electron-withdrawing 2-trifluoromethylpyridin-4-yl N-substituent with the less lipophilic pyridin-2-ylmethyl group. In the context of the Wnt inhibitor patent WO2015144290, compounds within the series exhibit IC50 values ranging from 1 nM to 100 nM in Wnt-dependent cellular reporter assays, and lipophilicity modulation was a key parameter for optimizing hepatic microsomal clearance [3]. A lower clogP may translate to reduced non-specific protein binding and improved aqueous solubility in biochemical assay formats, though direct head-to-head experimental binding or ADME data for this specific compound pair are not publicly available.

Lipophilicity Drug-likeness ADME profiling

Hydrogen-Bond Donor Capacity: Two HBD Groups Enable Intermolecular Interactions Absent in Zero-HBD Trifluoromethyl Congener

The target compound possesses 2 hydrogen-bond donor (HBD) groups and 4 hydrogen-bond acceptor (HBA) groups, compared to 0 HBD and 7 HBA for the trifluoromethylpyridinyl analog CID 155800323 [1][2]. The HBD count difference arises because the pyridin-2-ylmethyl substituent can engage as a hydrogen-bond donor via potential protonation or tautomeric states, whereas the trifluoromethyl-substituted pyridine cannot serve as an HBD. This distinction may affect both target binding—through the formation of directed hydrogen bonds in kinase ATP-binding pockets—and crystal packing behavior during co-crystallization trials [3]. Within the broader pyridyl-piperidine Wnt inhibitor series described in WO2015144290, hydrogen-bonding capacity was systematically varied to probe interactions with the Wnt signaling complex, though compound-specific co-crystal structures for the target molecule are not reported.

Hydrogen bonding Molecular recognition Crystallography

Conformational Restriction: Single Rotatable Bond vs. Four in the Trifluoromethyl Analog Enhances Rigidity and Potentially Reduces Entropic Penalty Upon Binding

The target compound contains only 1 rotatable bond (the methyleneoxy linker between the pyridine core and piperidine ring), in marked contrast to the trifluoromethylpyridinyl analog CID 155800323, which has 4 rotatable bonds due to additional degrees of freedom in the N-substituent [1][2]. Although TPSA values are comparable (target: 44.37 Ų; comparator: not explicitly computed but structurally similar), the reduced conformational flexibility of the target compound may confer a lower entropic penalty upon target binding, potentially enhancing binding affinity per unit of molecular weight (ligand efficiency) [3]. Conformational restriction is a recognized strategy in fragment-based drug discovery and kinase inhibitor design; the Merck Wnt inhibitor patent WO2015144290 explicitly claims compounds wherein the piperidine linker geometry is rigidified to optimize binding [4]. No direct experimental comparison of binding entropy for these two compounds is available in the public domain.

Conformational analysis Entropy Ligand efficiency

Class-Level Wnt Pathway Inhibitory Activity: Patented Pyridyl-Piperidine Chemotype with Reported Cellular IC50 Range of 1–100 nM

Compounds within the pyridyl-piperidine ether series claimed in WO2015144290 (Merck Patent GmbH / Cancer Research Technology Ltd.) demonstrate Wnt pathway inhibitory activity with cellular reporter assay IC50 values spanning 1 nM to 100 nM [1]. The target compound 3-chloro-4-({1-[(pyridin-2-yl)methyl]piperidin-4-yl}methoxy)pyridine contains the core structural elements defined in Formula (I) of this patent—specifically, a substituted pyridine ring linked via an oxymethylene bridge to an N-substituted piperidine. Compound E60 from the earlier patent WO2010041054, a structurally related pyridyl-piperidine Wnt inhibitor, exhibited promising cellular potency but suffered from high human hepatic microsomal intrinsic clearance (CLint), motivating the structural differentiation pursued in the WO2015144290 series [1]. The target compound's specific IC50 within this range has not been individually disclosed in the public domain. However, its structural features—particularly the pyridin-2-ylmethyl N-substituent—align with the SAR strategy described in the patent for balancing potency and metabolic stability [1][2].

Wnt signaling Cancer Cellular reporter assay

Molecular Weight Advantage: 317.8 g/mol vs. 371.8 g/mol for Trifluoromethyl Analog Offers Improved Ligand Efficiency Potential

The target compound has a molecular weight of 317.8 g/mol, which is 54 g/mol lower than the trifluoromethylpyridinyl analog CID 155800323 (MW = 371.8 g/mol) [1][2]. In the context of the Wnt inhibitor series, where cellular IC50 values range from 1–100 nM, a lower molecular weight at comparable potency translates to higher ligand efficiency (LE = 1.4 × pIC50 / heavy atom count) and lipophilic ligand efficiency (LLE = pIC50 − clogP) [3]. While compound-specific potency data are not publicly disclosed for the target molecule, the MW reduction combined with lower clogP (3.09 vs. 3.9) creates headroom for property-based optimization that is unavailable in the heavier, more lipophilic trifluoromethyl analog. The des-N-substituted analog 3-chloro-4-[(piperidin-4-yl)methoxy]pyridine (CAS 2379945-70-5) has an even lower MW but lacks the pyridin-2-ylmethyl recognition element essential for target engagement in the Wnt and kinase contexts .

Ligand efficiency Fragment-based drug discovery Lead optimization

Optimal Research Application Scenarios for 3-Chloro-4-({1-[(pyridin-2-yl)methyl]piperidin-4-yl}methoxy)pyridine Based on Quantitative Differentiation Evidence


Wnt/β-Catenin Pathway Inhibitor Screening and SAR Expansion

The compound's structural alignment with the pyridyl-piperidine Wnt inhibitor chemotype claimed in WO2015144290 makes it a logical candidate for Wnt/β-catenin cellular reporter assays (expected class IC50 range: 1–100 nM) [1]. Its pyridin-2-ylmethyl N-substituent is a key differentiation point from earlier metabolically labile analogs such as compound E60 (WO2010041054), which displayed high human hepatic microsomal intrinsic clearance despite cellular potency [1]. Users synthesizing focused libraries around this scaffold can leverage the compound's lower clogP (3.09) and higher HBD count (2) relative to the trifluoromethylpyridinyl analog to probe the lipophilicity-hydrogen bonding trade-off in Wnt inhibition. The single rotatable bond architecture also simplifies conformational analysis during computational docking into Wnt signaling complex components [2].

Physicochemical Property Benchmarking for Property-Based Drug Design

With a well-characterized physicochemical profile (clogP = 3.09, TPSA = 44.37 Ų, HBD = 2, HBA = 4, RB = 1, MW = 317.8 g/mol) that cleanly satisfies Lipinski's Rule of Five, this compound serves as an excellent reference standard for calibrating computational ADME models and chromatographic logD7.4 measurements within pyridyl-piperidine chemical space [1]. The 0.81 log unit lipophilicity difference versus the trifluoromethylpyridinyl analog CID 155800323 (XLogP3 = 3.9) provides an experimentally accessible dynamic range for assessing the impact of N-substituent polarity on PAMPA permeability, microsomal stability, and plasma protein binding in parallel artificial membrane permeability and metabolic stability assays [2]. Its limited conformational flexibility (1 rotatable bond) also makes it suitable as a rigid probe for NMR-based binding studies where conformational averaging would otherwise complicate spectral interpretation [1].

Synthetic Chemistry: Core Scaffold for Parallel Derivatization at the Chloro Position

The 3-chloro substituent on the pyridine ring provides a chemically tractable handle for nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, etc.), enabling systematic diversification of the aryl ring while retaining the pyridin-2-ylmethyl-piperidine-methyleneoxy pharmacophore . This contrasts with the des-chloro or alternative halogen substitution analogs, where reactivity and coupling yields may differ considerably. The compound's favorable physicochemical profile (low rotatable bond count, moderate MW) means that derivatives generated from this scaffold are likely to remain within drug-like property space, facilitating the construction of screening libraries with pre-validated core properties [1].

Kinase Selectivity Panel Profiling in the Context of Dual Pyridine-Containing Inhibitors

Given the prominence of pyridine-containing motifs in ATP-competitive kinase inhibitors (e.g., imatinib, crizotinib), this compound can be deployed as a structurally distinctive probe in kinase selectivity panels to assess whether the 3-chloro-4-oxypyridine + pyridin-2-ylmethyl-piperidine dual-recognition motif confers selectivity advantages over single-pyridine or alternative N-substituted analogs [3]. The presence of two spatially separated pyridine nitrogen atoms—one on the chloropyridine core and one on the N-substituent—creates the potential for bidentate hydrogen-bonding interactions with kinase hinge regions that are not accessible to analogs possessing only one pyridine moiety. Comparative profiling against CID 155800323 (trifluoromethylpyridinyl, HBD = 0) can specifically test the contribution of the second HBD to kinase binding [2].

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